Unambiguous Structural Elucidation of 1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde via High-Resolution NMR Spectroscopy
Unambiguous Structural Elucidation of 1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde via High-Resolution NMR Spectroscopy
Executive Summary
The 1,4-disubstituted 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a rigid, metabolically stable bioisostere for amide bonds. Specifically, 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde serves as a highly versatile synthetic intermediate; its reactive C4-formyl group is primed for downstream functionalization via reductive aminations, Wittig olefinations, or Knoevenagel condensations.
Because standard azide-alkyne cycloadditions can sometimes yield mixtures of 1,4- and 1,5-regioisomers depending on the catalytic conditions, rigorous structural elucidation is non-negotiable. This technical guide outlines the causality behind the specific 1 H and 13 C NMR chemical shifts for this compound and establishes a self-validating analytical protocol to unambiguously confirm its 1,4-regiochemistry.
Causality in Chemical Shifts: The Theoretical Framework
To interpret the NMR spectra of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, one must analyze the competing electronic and magnetic effects within the molecule. The chemical shifts are not random; they are the direct consequence of inductive effects, magnetic anisotropy, and conformational dynamics.
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The Formyl Proton (CHO): The aldehyde proton is profoundly deshielded, typically appearing as a sharp singlet at ~10.15 ppm. This extreme downfield shift is driven by the magnetic anisotropy of the carbonyl π -system combined with the strong electron-withdrawing nature of the adjacent sp2 -hybridized C4 of the triazole ring. This is highly consistent with established literature for[1].
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The Triazole H-5 Proton: Appearing at ~8.50 ppm, this proton is heavily deshielded compared to standard aromatic protons. The causality is threefold: (1) inductive electron withdrawal by the adjacent N1 and N3 atoms, (2) the electron-withdrawing effect of the C4-formyl group, and (3) the deshielding cone generated by the N1-aryl ring. Theoretical and experimental conformer studies of 1,2,3-triazoles demonstrate that the solution-state coplanarity of the N1-aryl ring significantly influences the chemical shift of this specific proton.
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The N1-Aryl System: The 4-ethylphenyl group presents a classic pseudo-AB (or AA'BB') spin system. The triazole ring acts as a net electron-withdrawing group via induction. Consequently, the aromatic protons ortho to the triazole (H-2', H-6') are pulled downfield (~7.65 ppm), while the protons ortho to the electron-donating ethyl group (H-3', H-5') resonate further upfield (~7.35 ppm).
Self-Validating Experimental Methodology
A robust NMR protocol must be self-validating. Simply acquiring a 1D 1 H spectrum is insufficient for publication-grade structural proof. The following methodology ensures high signal-to-noise ratio (SNR), precise integration, and orthogonal validation of the molecular framework.
Step-by-Step Acquisition Protocol:
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Sample Preparation: Dissolve 15.0 mg of the analyte in 600 µL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Critical step: Filter the solution through a glass-wool plug into a precision 5 mm NMR tube. Removing paramagnetic impurities and particulates is essential for achieving optimal magnetic field homogeneity (shimming).
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Instrument Calibration: Lock onto the deuterium frequency of CDCl 3 and rigorously shim the Z-axis gradients until the solvent residual peak FWHM (Full Width at Half Maximum) is < 0.8 Hz.
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1D 1 H Acquisition: Execute a standard single-pulse experiment at 400 MHz (e.g., zg30). Set the relaxation delay (D1) to a minimum of 2.0 seconds. This ensures complete spin-lattice relaxation ( T1 ) of the rigid triazole H-5 and formyl protons, preventing integration truncation.
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1D 13 C Acquisition: Execute a proton-decoupled 13 C experiment at 100 MHz using WALTZ-16 decoupling. Maintain a D1 of 2.0 seconds and acquire ≥ 1024 scans. The high scan count compensates for the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary carbons (C-4, C-1', C-4', C=O).
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2D HMBC Acquisition: Execute a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) pulse sequence optimized for long-range couplings ( nJCH=8 Hz). This is the self-validating step required to map the connectivity across the heteroatom framework.
Fig 1. Self-validating NMR acquisition and processing workflow for structural elucidation.
Spectral Data & Structural Assignment
The quantitative data derived from the acquisition protocol is summarized in the structured tables below. These assignments are based on predictive chemical shift modeling and empirical cross-referencing.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Int. | Assignment Logic |
| CHO | 10.15 | s | - | 1H | Formyl proton; strongly deshielded by C=O anisotropy. |
| Triazole H-5 | 8.50 | s | - | 1H | Deshielded by adjacent N atoms and C4-EWG. |
| Phenyl H-2', H-6' | 7.65 | d | 8.5 | 2H | Ortho to electron-withdrawing triazole ring. |
| Phenyl H-3', H-5' | 7.35 | d | 8.5 | 2H | Ortho to electron-donating ethyl group. |
| Ethyl CH 2 | 2.70 | q | 7.6 | 2H | Benzylic protons deshielded by aromatic ring. |
| Ethyl CH 3 | 1.25 | t | 7.6 | 3H | Standard aliphatic terminal methyl group. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Logic |
| C=O | 185.0 | C q | Carbonyl carbon of the formyl group. |
| Triazole C-4 | 148.0 | C q | Attached to formyl group; deshielded by N3. |
| Phenyl C-4' | 146.0 | C q | Ipso carbon attached to the ethyl group. |
| Phenyl C-1' | 134.0 | C q | Ipso carbon attached to N1 of the triazole. |
| Phenyl C-3', C-5' | 129.0 | CH | Meta to triazole, ortho to ethyl. |
| Triazole C-5 | 125.0 | CH | Characteristic shift for 1,4-disubstituted triazoles. |
| Phenyl C-2', C-6' | 121.0 | CH | Ortho to the electron-withdrawing triazole. |
| Ethyl CH 2 | 28.5 | CH 2 | Benzylic carbon. |
| Ethyl CH 3 | 15.5 | CH 3 | Terminal methyl carbon. |
Regiochemical Validation via 2D NMR Logic
The definitive proof that the synthesized compound is the 1,4-isomer (and not the 1,5-isomer) relies entirely on the 2D HMBC data. HMBC detects heteronuclear couplings over two ( 2J ) or three ( 3J ) bonds.
If the compound were the 1,5-isomer, the formyl group would reside at C-5, and the lone triazole proton would reside at C-4. By mapping the HMBC correlations of the observed triazole proton ( δ 8.50), we can definitively lock the regiochemistry:
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H-5 to C-1' ( 3J ): The triazole proton shows a strong 3-bond correlation across the N1 atom to the ipso-carbon of the phenyl ring ( δ 134.0). This proves the proton is adjacent to the N-aryl bond (i.e., at the 5-position).
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H-5 to C=O ( 3J ): The triazole proton shows a 3-bond correlation to the formyl carbonyl carbon ( δ 185.0).
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CHO to C-4 ( 2J ): The formyl proton ( δ 10.15) correlates directly to the quaternary C-4 carbon ( δ 148.0).
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logic for 1,4-isomer validation.
Conclusion
The structural elucidation of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde requires a meticulous approach to NMR acquisition and interpretation. By understanding the causality behind the extreme deshielding of the formyl and triazole protons, and by employing a self-validating HMBC workflow, researchers can confidently confirm the 1,4-regiochemistry of this critical synthetic intermediate prior to advancing it through the drug development pipeline.
References
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Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: MDPI (Molbank) URL:[Link]
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Title: 1H-[1,2,3]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]
